1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone
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Overview
Description
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 4-chloro-phenoxy-ethanone moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the 4-chloro-benzenesulfonyl groupCommon reagents used in these steps include chlorinating agents, sulfonyl chlorides, and phenoxy compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl cyanide, 4-chloro-: Shares the benzenesulfonyl group but differs in the presence of a cyanide group instead of the piperazine and phenoxy moieties.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains a similar sulfonyl group but lacks the piperazine and phenoxy components.
Uniqueness
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-chloro-phenoxy)-ethanone is unique due to its combination of a piperazine ring, a benzenesulfonyl group, and a phenoxy-ethanone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H18Cl2N2O4S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
InChI Key |
FBVVXGSYDSOQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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